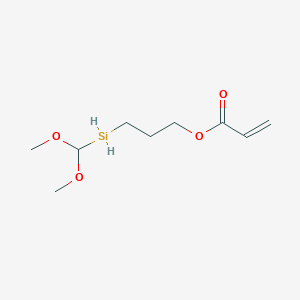

3-(Dimethoxymethylsilyl)propyl prop-2-enoate

CAS No.:

Cat. No.: VC13639618

Molecular Formula: C9H18O4Si

Molecular Weight: 218.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18O4Si |

|---|---|

| Molecular Weight | 218.32 g/mol |

| IUPAC Name | 3-(dimethoxymethylsilyl)propyl prop-2-enoate |

| Standard InChI | InChI=1S/C9H18O4Si/c1-4-8(10)13-6-5-7-14-9(11-2)12-3/h4,9H,1,5-7,14H2,2-3H3 |

| Standard InChI Key | HHHPYRGQUSPESB-UHFFFAOYSA-N |

| SMILES | COC(OC)[SiH2]CCCOC(=O)C=C |

| Canonical SMILES | COC(OC)[SiH2]CCCOC(=O)C=C |

Introduction

Structural and Molecular Characteristics

Chemical Identity

3-(Dimethoxymethylsilyl)propyl prop-2-enoate, also known as (3-acryloxypropyl)methyldimethoxysilane, belongs to the organosilicon family. Its IUPAC name is 3-[dimethoxy(methyl)silyl]propyl prop-2-enoate, and it is registered under CAS numbers 13732-00-8 and 14513-34-9 . The structure consists of:

-

A prop-2-enoate (acrylate) group () for radical polymerization.

-

A propyl chain bridging the acrylate and silane groups.

-

A methyldimethoxysilane moiety () for hydrolysis and condensation reactions .

Molecular Geometry

The compound’s geometry facilitates dual reactivity:

-

The acrylate group undergoes polymerization via free radicals.

-

The silane group reacts with hydroxylated surfaces (e.g., glass, metals) to form stable Si-O bonds .

Synthesis and Purification

Synthetic Pathways

Synthesis typically involves a multi-step approach:

-

Silane Precursor Preparation: Methyldimethoxysilane is functionalized with a propyl spacer.

-

Acrylation: The propyl chain is esterified with acrylic acid under controlled conditions to avoid premature polymerization .

Key Reaction:

Catalysts like sulfuric acid or titanium tetraisopropoxide are employed to enhance esterification efficiency .

Purification Techniques

-

Distillation: Removes unreacted monomers and solvents.

-

Chromatography: Ensures high purity (>95%) for research-grade material .

Physical and Chemical Properties

Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 218.32 g/mol | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Boiling Point | 258.0 ± 23.0 °C (760 mmHg) | |

| Flash Point | 91.4 ± 18.2 °C | |

| Solubility | Miscible with organic solvents |

Stability and Reactivity

-

Hydrolysis Sensitivity: The silane group reacts with moisture, necessitating anhydrous storage (<5°C) .

-

Polymerization Risk: Inhibitors like hydroquinone monomethyl ether (MEHQ) are added to prevent acrylate polymerization during storage .

Applications in Materials Science

Surface Modification

The compound acts as a coupling agent in:

-

Adhesives: Enhances bonding between organic polymers (e.g., polyurethanes) and inorganic substrates (e.g., glass) .

-

Coatings: Improves hydrophobicity and scratch resistance in electron beam-curable paints .

Biomedical Engineering

-

Biocompatible Coatings: Silane-derived films on implants reduce protein fouling and improve biocompatibility.

-

Drug Delivery Systems: Functionalized nanoparticles utilize its silane groups for targeted release .

Advanced Polymers

-

Hybrid Materials: Combines with silica nanoparticles to create mechanically robust composites .

-

Elastomers: Enhances thermal stability in silicone rubbers.

Comparative Analysis with Analogous Compounds

3-(Methacryloxypropyl)trimethoxysilane

-

Structural Difference: Trimethoxysilane vs. methyldimethoxysilane.

-

Application: Higher hydrophilicity due to additional methoxy groups .

Vinyltrimethoxysilane

-

Reactivity: Lacks acrylate functionality, limiting polymerization versatility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume